molecular formula C19H19N3OS2 B2613988 N-(2,3-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-44-5

N-(2,3-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2613988
CAS No.: 864918-44-5
M. Wt: 369.5
InChI Key: RZOMZQGOEFMPEH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has been dedicated to synthesizing novel thiadiazole derivatives through various chemical reactions. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives was promoted by carbodiimide condensation, showing a convenient and fast method for preparing these compounds, which were identified through IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Anticancer Activity

Several studies have focused on the anticancer screening of thiadiazole analogs. For example, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their cytotoxic activities against different cancer cell lines, showing powerful cytotoxic results against breast cancer (Abu-Melha, 2021). Another study synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which exhibited reasonable anticancer activity against a panel of human tumor cell lines (Duran & Demirayak, 2012).

Molecular Modeling and Pharmacological Evaluation

Molecular modeling and pharmacological evaluations have been conducted to understand the interaction between thiadiazole derivatives and biological targets. For instance, compounds designed as anti-inflammatory and analgesic agents showed significant activities in vitro, and their interactions with the COX-2 enzyme were investigated through structure-based drug design (Shkair et al., 2016).

Antibacterial and Antifungal Activities

Thiadiazole derivatives have also been explored for their antibacterial and antifungal activities. Synthesis of acetylenic derivatives of substituted 1, 3, 4-thiadiazole as antibacterial agents highlighted the potential of these compounds in developing new drugs for treating bacterial and fungal infections (Tamer & Qassir, 2019).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-8-6-10-16(14(12)3)20-17(23)11-24-19-21-18(22-25-19)15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOMZQGOEFMPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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